2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-19(2)21(16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMRDSIOVMQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have shown that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives of pteridine have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value ranging from 0.029 to 0.147 μM against multiple cancer types, indicating potent antiproliferative effects .
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| 7a | 0.029 - 0.147 | HepG2, MCF7, A549, HeLa |
The mechanism of action often involves cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving anti-tubulin properties .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of similar piperazine derivatives. In animal models, these compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated varying degrees of efficacy, with some providing significant protection against seizures at doses between 100 and 300 mg/kg .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems and ion channels:
- Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to these channels, which play a crucial role in neuronal excitability and seizure activity .
- Apoptotic Pathways : The activation of apoptotic pathways leading to programmed cell death has been observed in cancer studies, suggesting that the compound may induce apoptosis via mitochondrial pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A study on a related pteridine derivative indicated significant tumor growth inhibition in HepG2 xenograft models without notable toxicity as measured by body weight loss .
- Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several compounds exhibited delayed onset but long-lasting anticonvulsant effects in the MES model, highlighting the potential for therapeutic applications in epilepsy .
Comparison with Similar Compounds
Key Substituents and Core Modifications
The compound’s activity is influenced by two critical substituents:
4-Benzylpiperazine : This group is present in antipsychotics (e.g., trifluoperazine) and analgesics, where it modulates serotonin and dopamine receptors.
N-(2,5-Dimethylphenyl) : This substituent is shared with PET-inhibiting carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), where its electron-donating methyl groups enhance lipophilicity and binding affinity in photosystem II inhibition (IC₅₀ ~10 µM) .
Core Structure Differences
Unlike naphthalene-carboxamide-based PET inhibitors (), the pteridine core in the target compound may redirect its mechanism toward kinase or nucleic acid interactions. For example, pteridine derivatives like methotrexate inhibit dihydrofolate reductase (DHFR), highlighting the scaffold’s versatility .
Activity and Structure-Activity Relationships (SAR)
Table 1: Comparison with Similar Compounds
SAR Analysis
- Substituent Position : The 2,5-dimethylphenyl group in both the target compound and ’s carboxamides suggests that para-substituted methyl groups optimize steric and electronic interactions with hydrophobic binding pockets .
- Electron Effects : In PET inhibitors, electron-withdrawing substituents (e.g., fluorine) enhance activity, but the target compound’s methyl groups (electron-donating) may favor alternate targets like kinases .
Divergent Mechanisms of Action
While highlights PET inhibition for carboxamides, the pteridine core in the target compound may enable distinct pathways. For example:
- Kinase Inhibition : Pteridine derivatives often target ATP-binding sites in kinases (e.g., EGFR inhibitors).
- Neurotransmitter Modulation : Benzylpiperazine derivatives interact with 5-HT receptors, suggesting possible serotonergic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
